Nickel sulphate hydrate

Electroless nickel plating Corrosion resistance Deposition rate

Nickel sulfate hydrate (hexahydrate, CAS 10101-97-0) is the predominant industrial Ni²⁺ source where generic substitution introduces measurable performance penalties-chloride-containing alternatives induce substrate corrosion in sensitive electroplating, while non-sulfate precursors compromise cathode stoichiometry in NMC synthesis. • Watts-type electroplating: 240 g/L enables 90 A/dm² (45°C) to 180 A/dm² (60°C) with uniform deposition color. • Battery-grade (Co ≤0.4%): NMC 811 cathode precursors deliver 178.93 mAh/g discharge capacity, 94.32% initial efficiency. • Standard purity ≥98%; ambient storage; UN3077 Class 9 shipping worldwide.

Molecular Formula H2NiO5S
Molecular Weight 172.77 g/mol
Cat. No. B1259748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNickel sulphate hydrate
Synonymsnickel sulfate
nickel sulfate heptahydrate
nickel sulfate hexahydrate
nickel sulfate hexahydrate-(2)H-labeled cpd
nickel sulfate hydrate
nickel sulfate monohydrate
Molecular FormulaH2NiO5S
Molecular Weight172.77 g/mol
Structural Identifiers
SMILESO.[O-]S(=O)(=O)[O-].[Ni+2]
InChIInChI=1S/Ni.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+2;;/p-2
InChIKeyLKNLEKUNTUVOML-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Nickel Sulphate Hydrate: Grade Specifications & Key Differences


Nickel sulphate hydrate (primarily the hexahydrate form, NiSO₄·6H₂O) is the predominant industrial source of Ni²⁺ ions for electroplating, serving as the core nickel salt in Watts-type and related plating baths, where it provides the essential nickel ion supply for metallic deposition [1]. The compound exists in multiple hydration states including anhydrous, hexahydrate, and heptahydrate forms, with the hexahydrate being the most commercially significant due to its stability under ambient conditions (crystallized at 31.5–53.3°C) and resistance to caking [2]. In battery manufacturing, nickel sulphate serves as a critical precursor raw material for synthesizing nickel-rich NMC (lithium-nickel-manganese-cobalt-oxide) cathode materials, with battery-grade specifications imposing stricter impurity controls compared to electroplating grades, particularly regarding cobalt content limits (battery grade: ≤0.4% Co) .

Why Nickel Sulphate Hydrate Substitution Fails


Generic substitution of nickel sulphate hydrate with alternative nickel sources or different hydration forms introduces measurable performance penalties and process failures that cannot be compensated by simple stoichiometric adjustments. In electroplating, substituting nickel chloride for nickel sulphate introduces chloride ions that increase internal stress and promote substrate corrosion in sensitive applications [1], while using nickel sulphamate alters stress characteristics at a significant cost premium [2]. In catalysis, nickel sulphate-derived catalysts exhibit near-zero activity compared to acetate-derived or nitrate-derived counterparts due to sulfur poisoning and Ni₃S₂ formation during reduction [3]. Among hydration states, anhydrous nickel sulphate cannot be directly used in aqueous electroplating baths without rehydration and carries a higher unit cost per kilogram of deliverable nickel . Furthermore, battery-grade and electroplating-grade specifications are not interchangeable due to divergent cobalt content tolerances (battery grade ≤0.4% Co vs. typical electroplating grade >0.4% Co) that directly affect downstream precursor stoichiometry and cathode electrochemical performance .

Nickel Sulphate Hydrate: Head-to-Head Comparison Data


Corrosion Resistance vs. Deposition Rate in Electroless Nickel Plating

In electroless nickel plating, nickel sulphate provides superior coating corrosion resistance due to the absence of chloride ion contamination, whereas nickel chloride offers a moderately higher deposition rate (approximately 10–15 μm/h) attributed to the catalytic effect of Cl⁻. However, the presence of chloride ions in nickel chloride baths limits compatibility with active metal substrates such as aluminum due to corrosion concerns [1].

Electroless nickel plating Corrosion resistance Deposition rate

NMC 811 Cathode Precursor: Sulphate vs. MHP Performance

A direct comparative study evaluated NMC 811 cathode precursors synthesized via coprecipitation using two different nickel sources: mixed nickel–cobalt hydroxide precipitate (MHP) and nickel sulphate. The nickel sulphate-derived precursor (SX-LNMCO-811) achieved a discharge capacity of 178.93 mAh/g with an initial efficiency of 94.32%, representing the highest electrochemical performance among the three tested materials, compared to the MHP-derived precursor (SM-LNMCO-811) and the commercial benchmark precursor (K-NMC-811) [1].

Lithium-ion battery NMC cathode Precursor synthesis

CO₂ Reforming Catalyst Activity: Sulphate vs. Acetate Precursors

In the preparation of Ni/MgO/Al₂O₃ catalysts for carbon dioxide reforming of methane, the choice of nickel precursor dramatically affects catalytic activity. Catalysts prepared using nickel acetate, nickel nitrate, or hexaamminenickel nitride exhibit good activity due to better nickel dispersion on the catalyst surface. In contrast, the catalyst prepared using nickel sulphate shows almost no activity, attributed to sulfur poisoning that irreversibly deactivates the catalytic sites [1]. This finding is corroborated by a 2021 study in Applied Catalysis B showing that the Ni-S catalyst (nickel sulphate precursor) undergoes rapid deactivation due to the generation of Ni₃S₂ after reduction pretreatment .

Heterogeneous catalysis CO₂ reforming Catalyst precursor selection

Hydration State: Hexahydrate vs. Anhydrous Stability & Solubility

Nickel sulphate hexahydrate (NiSO₄·6H₂O) is the most stable form under ambient conditions, crystallizing between 31.5–53.3°C, and is preferred industrially due to its resistance to caking and uniform crystal morphology [1]. In contrast, anhydrous nickel sulphate (NiSO₄) is a yellow-green crystalline solid with density 3.643 g/cm³ that cannot be directly used in aqueous electroplating baths without rehydration, and absorbs moisture slowly from air to yield the hexahydrate [2]. The hexahydrate form provides high water solubility (65 g/100 mL at 20°C; 77.5 g/100 mL at 30°C for heptahydrate) essential for electrolyte preparation, whereas the anhydrous form is insoluble in ethanol, ether, and acetone, and requires additional processing before aqueous application [3].

Electroplating Hydration state Solubility

Cobalt Impurity: Electroplating Grade vs. Battery Grade Specification

The principal differentiating specification between electroplating-grade and battery-grade nickel sulphate is the cobalt content limit. Battery-grade nickel sulphate requires a maximum cobalt content of 0.4% (specification: Ni 22.2%, Co ≤0.4%) because cobalt in the precursor raw material directly influences the final cathode composition stoichiometry and electrochemical properties . Electroplating-grade nickel sulphate typically permits higher cobalt content, as cobalt presence in plating baths can be either tolerated or intentionally co-deposited to enhance coating properties such as microhardness, where increasing cobalt sulphate concentration in the electrolyte greatly increases Ni-Co alloy coating microhardness [1].

Battery-grade nickel sulphate Electroplating-grade nickel sulphate Cobalt impurity

Nickel Sulphate Hydrate: Optimal Application Scenarios


NMC 811 Cathode Precursor Synthesis

Nickel sulphate hydrate (battery-grade, Co ≤0.4%) is the preferred nickel source for synthesizing high-nickel NMC 811 cathode precursors via coprecipitation. Evidence demonstrates that nickel sulphate-derived precursors achieve superior discharge capacity (178.93 mAh/g) and initial efficiency (94.32%) compared to MHP-derived alternatives, with desirable spherical particle morphology (17.16 μm average particle size) that matches commercial precursor standards. Procurement for battery manufacturing must specify battery-grade material with controlled cobalt content to ensure stoichiometric precision in the final cathode composition [1].

Corrosion-Resistant Electroless Nickel Plating

For electroless nickel plating applications where coating corrosion resistance is paramount, particularly on active metal substrates such as aluminum or magnesium alloys, nickel sulphate is the mandatory nickel salt selection due to its chloride-free composition. Unlike nickel chloride, which introduces Cl⁻ contamination that accelerates substrate corrosion and compromises coating integrity, nickel sulphate maintains coating corrosion resistance without sacrificing essential plating bath stability. This application scenario directly follows from the head-to-head comparison evidence showing nickel chloride's deposition rate advantage (10–15 μm/h) is outweighed by corrosion risks in sensitive applications [1].

High-Speed Watts-Type Nickel Electroplating

Nickel sulphate hexahydrate at concentrations of 240–357 g/L in Watts-type baths enables higher cathode current density operation, accelerating deposition rates while maintaining uniform coating color. The typical Watts bath (240 g/L nickel sulphate, 45 g/L nickel chloride, 30 g/L boric acid, pH 4) achieves maximum available current density of 90 A/dm² at 45°C or 180 A/dm² at 60°C under jet flow conditions of 200 cm/sec, making it suitable for rapid nickel plating and bright nickel plating production environments where throughput is critical [1]. Lower nickel sulphate concentrations (100–150 g/L) are appropriate when fine crystal structure and superior dispersing ability are prioritized over deposition speed .

Ni-Co Alloy Electrodeposition for Coating Hardness

In nickel-cobalt alloy electrodeposition using sulphate-based electrolytes, nickel sulphate serves as the primary nickel source while controlled additions of cobalt sulphate enable systematic tuning of coating microhardness and grain refinement. Evidence shows that increasing cobalt sulphate concentration greatly increases Ni-Co alloy coating microhardness and produces deposits composed of smaller, more uniformly distributed grains compared to pure nickel deposits. This application leverages the tolerance of electroplating-grade nickel sulphate for higher cobalt content, where cobalt presence is beneficial rather than detrimental to final coating properties [1].

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